molecular formula C₂₇H₄₀O₅ B106943 1,25-dihydroxyvitamin D3-26,23-lactone CAS No. 81203-50-1

1,25-dihydroxyvitamin D3-26,23-lactone

Cat. No. B106943
CAS RN: 81203-50-1
M. Wt: 444.6 g/mol
InChI Key: WMYIVSWWSRCZFA-RWVJFQLJSA-N
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Description

1,25-Dihydroxyvitamin D3-26,23-lactone is a metabolite of vitamin D3 . The formation of this compound occurs in normocalcemic states and in situations where 1,25(OH)2D3 has been administered .


Synthesis Analysis

The synthesis of 1α,25-dihydroxyvitamin D3 analogs, which could potentially include 1,25-dihydroxyvitamin D3-26,23-lactone, has been described in literature .


Molecular Structure Analysis

The molecular formula of 1,25-dihydroxyvitamin D3-26,23-lactone is C27H40O5. It has an average mass of 444.603 Da and a monoisotopic mass of 444.287567 Da .


Chemical Reactions Analysis

1,25-dihydroxyvitamin D3-26,23-lactone has been found to have antagonistic effects on the differentiation of human leukemia cells (HL-60) induced by 1,25-dihydroxyvitamin D3 . It has also been found to inhibit bone resorption .


Physical And Chemical Properties Analysis

1,25-dihydroxyvitamin D3-26,23-lactone is a lipophilic compound with poor water solubility. It has a density of 1.2±0.1 g/cm3, a boiling point of 624.1±55.0 °C at 760 mmHg, and a flash point of 204.8±25.0 °C .

Scientific Research Applications

Cardiovascular Health

1,25-dihydroxyvitamin D3 has been studied for its potential protective effects against myocardial fibrosis. Research has indicated that it may partially safeguard against fibrosis in diabetic rats by inhibiting the expression of connective tissue growth factor (CTGF) and transforming growth factor-β1 (TGF-β1) in myocardial tissues (Wang et al., 2014).

Respiratory Health

Studies have explored the role of 1,25-dihydroxyvitamin D3 in managing allergic asthma. It has been observed to lower many symptoms of inflammatory responses in experimental asthma and decrease the expression of inducible nitric oxide synthase (iNOS) in a rat asthma model (Zhou et al., 2008).

Immunomodulation in Transplantation

1,25-dihydroxyvitamin D3 has been recognized for its immunomodulatory effects, particularly in renal transplant recipients. It's been suggested as a potent dose-reducing agent for other immunomodulators, helping to prevent graft rejection and reduce the incidence of acute rejection episodes in osteoporotic renal transplant recipients (Tanaci et al., 2003).

Bone Health

Vitamin D deficiency, involving 1,25-dihydroxyvitamin D3, has been associated with hypovitaminosis D and its clinical consequences, such as osteoporosis and osteomalacia. Investigating the prevalence and change in the pattern of vitamin D deficiency in subpopulations is crucial for understanding and preventing the development of associated comorbidities (Parva et al., 2018).

Future Directions

The future directions of research on 1,25-dihydroxyvitamin D3-26,23-lactone could involve further exploration of its antagonistic effects on the differentiation of human leukemia cells and its inhibitory action on bone resorption . Additionally, understanding the ADME properties of vitamin D3 derivatives with the knowledge of pharmacological potency could influence the identification of pharmacokinetically most acceptable vitamin D3 derivative for routine supplementation .

properties

IUPAC Name

(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIVSWWSRCZFA-RWVJFQLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051359
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,25-dihydroxyvitamin D3-26,23-lactone

CAS RN

81203-50-1, 208408-46-2
Record name Calcitriol lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81203-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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